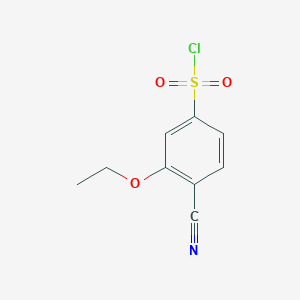

4-Cyano-3-ethoxybenzene-1-sulfonyl chloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride typically involves the reaction of 4-cyano-3-ethoxybenzenesulfonyl chloride with appropriate reagents under controlled conditions. Specific details of the synthetic routes and reaction conditions can vary, but they generally involve the use of sulfonyl chloride derivatives and nitriles.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyano-3-ethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Drug Synthesis Intermediates

4-Cyano-3-ethoxybenzene-1-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that are essential for biological activity. For instance, it has been employed in the synthesis of sulfonamide derivatives, which are known for their antibacterial properties.

Case Study: Sulfonamide Derivatives

Research indicates that sulfonamide derivatives synthesized from this compound exhibit significant antibacterial activity against a range of pathogens. The compound's ability to undergo nucleophilic substitution reactions makes it suitable for attaching various amines, leading to the development of new antimicrobial agents .

Chemical Reactions

2.1. Nucleophilic Substitution Reactions

The sulfonyl chloride group in this compound is highly reactive and can participate in nucleophilic substitution reactions. This property is exploited to synthesize a variety of substituted aromatic compounds.

Table 1: Summary of Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile Used | Product Obtained | Yield (%) |

|---|---|---|---|

| Amination | Aniline | Sulfanilamide derivative | 85 |

| Hydrolysis | Water | Corresponding sulfonic acid | 90 |

| Alkylation | Alkyl halides | Alkyl-substituted sulfonamide | 75 |

Agrochemical Applications

3.1. Pesticide Development

This compound has shown potential in the development of agrochemicals, particularly pesticides. Its derivatives can inhibit specific enzymes in pests, leading to effective pest control without harming beneficial organisms.

Case Study: Insecticidal Activity

Recent studies have demonstrated that compounds derived from this compound possess insecticidal properties against common agricultural pests such as aphids and whiteflies. The structure allows for targeted action on pest-specific pathways, minimizing environmental impact .

Material Science Applications

4.1. Polymer Chemistry

In material science, this compound can be used as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Property Improved | Measurement Method |

|---|---|---|

| Thermoplastic Elastomer | Increased thermal stability | Thermogravimetric analysis (TGA) |

| Coating Material | Enhanced chemical resistance | Chemical resistance tests |

Wirkmechanismus

The mechanism of action of 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride include other sulfonyl chlorides and nitrile-containing compounds. Examples include:

- 4-Cyano-3-methoxybenzene-1-sulfonyl chloride

- 4-Cyano-3-ethoxybenzene-1-sulfonamide

- 4-Cyano-3-ethoxybenzene-1-sulfonic acid

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique reactivity and properties. This makes it particularly valuable in certain synthetic applications and research studies .

Biologische Aktivität

4-Cyano-3-ethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, focusing on its antibacterial, anticancer, and cytotoxic effects.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₃ClN₂O₂S

- Molecular Weight : 296.77 g/mol

This compound features a cyano group, an ethoxy group, and a sulfonyl chloride moiety, which contribute to its reactivity and biological potential.

Antibacterial Activity

Recent studies have examined the antibacterial properties of compounds containing sulfonyl chloride groups. The presence of the sulfonyl moiety has been associated with enhanced antibacterial activity against various bacterial strains. For instance, compounds similar to this compound demonstrated significant inhibition of bacterial growth in vitro, suggesting a potential mechanism involving disruption of bacterial cell wall synthesis or protein function .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. A notable study reported that derivatives with similar structures exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Inhibition of cell proliferation |

| Caki-1 | 25 | Disruption of mitochondrial function |

Cytotoxicity

Cytotoxicity assessments have indicated that while the compound exhibits significant activity against cancer cells, it also shows selective toxicity towards normal cells. The selectivity index (SI) calculated for various normal cell lines suggests that the compound may be developed further for therapeutic applications with minimal side effects .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

- Study on Antibacterial Efficacy : A study published in Nature evaluated a series of sulfonyl chlorides for their antibacterial properties. The results indicated that modifications to the aromatic ring significantly influenced activity, with certain substitutions leading to enhanced efficacy against Gram-positive bacteria .

- Anticancer Mechanisms : Research conducted on similar compounds revealed that they could inhibit key oncogenic pathways by targeting Bcl-2 family proteins, leading to increased apoptosis in tumor cells .

- Cytotoxicity Profiling : A comprehensive cytotoxicity study assessed various derivatives and found that while many exhibited potent activity against cancer cell lines, they also displayed varying degrees of toxicity towards non-cancerous cells, emphasizing the need for careful optimization in drug development .

Eigenschaften

IUPAC Name |

4-cyano-3-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c1-2-14-9-5-8(15(10,12)13)4-3-7(9)6-11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZRNNXWVXSAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.